molecular formula C25H35N3O2 B12417210 Pde4B/7A-IN-2

Pde4B/7A-IN-2

Cat. No.: B12417210
M. Wt: 409.6 g/mol
InChI Key: QYHJCCPZZFERTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pde4B/7A-IN-2 involves the preparation of anilide and benzylamide derivatives of arylpiperazinylalkanoic acids. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Pde4B/7A-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

Pde4B/7A-IN-2 has several scientific research applications, including:

Mechanism of Action

Pde4B/7A-IN-2 exerts its effects by inhibiting the activity of phosphodiesterase 4B and phosphodiesterase 7A. This inhibition leads to an increase in cyclic adenosine monophosphate levels within cells, which in turn modulates various cellular pathways involved in inflammation and immune responses. The compound targets specific molecular pathways, including the cyclic adenosine monophosphate signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pde4B/7A-IN-2 include:

Uniqueness

This compound is unique due to its dual inhibitory activity against both phosphodiesterase 4B and phosphodiesterase 7A, which provides a broader range of biological effects compared to compounds that target only one of these enzymes. This dual activity makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C25H35N3O2

Molecular Weight

409.6 g/mol

IUPAC Name

5-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)pentanamide

InChI

InChI=1S/C25H35N3O2/c1-20(2)21-11-13-22(14-12-21)26-25(29)10-6-7-15-27-16-18-28(19-17-27)23-8-4-5-9-24(23)30-3/h4-5,8-9,11-14,20H,6-7,10,15-19H2,1-3H3,(H,26,29)

InChI Key

QYHJCCPZZFERTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.